![molecular formula C13H18ClNO B1475261 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol CAS No. 1592769-82-8](/img/structure/B1475261.png)
1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol
Overview
Description
The compound “1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The presence of a chlorobenzyl group and a hydroxyl group indicates that this compound might have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring would be a methyl group, a hydroxyl group, and a 2-chlorobenzyl group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chlorine atom in the chlorobenzyl group could be replaced by other groups in a nucleophilic substitution reaction . The hydroxyl group could also potentially be involved in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a polar hydroxyl group could increase its solubility in polar solvents .Scientific Research Applications
Crystallography and Material Science
The compound has been used in crystallography studies . The crystal structure of a similar compound, 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea, has been analyzed . This could potentially lead to the development of new materials with unique properties.
Drug Design and Synthesis
The urea functionality in similar compounds acts as a core feature that facilitates effective interactions with biomolecules . This could enable the design and synthesis of novel drug candidates.
Antimicrobial Research
Disrupting extracytoplasmic protein folding has been shown to compromise several classes of resistance determinants . A compound like 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol could potentially be used to study this process further.
Gut Microbiota Research
The gut microbiota has been increasingly recognized as a vital element in systemic health . Compounds like 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol could potentially be used to explore the function and potential mechanisms of the gut microbiota in various disease models.
Chromatography and Mass Spectrometry
Although not directly mentioned, similar compounds have been used in chromatography or mass spectrometry applications . 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol could potentially be used in similar applications.
Antimicrobial Resistance Research
Impairing DsbA-mediated disulfide bond formation has been shown to incapacitate diverse β-lactamases and destabilize mobile colistin resistance enzymes . A compound like 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol could potentially be used to study this process further.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-4-2-3-5-12(11)14/h2-5,10,13,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSCTZREIMLCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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